1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Overview
Description
1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as PPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is not fully understood. However, it has been suggested that this compound may act as a selective serotonin reuptake inhibitor (SSRI) and may also have an effect on the dopamine and norepinephrine systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are important neurotransmitters involved in mood regulation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine in lab experiments is its ability to selectively target serotonin reuptake, which makes it a useful tool for studying the effects of serotonin on various physiological and behavioral processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of 1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine. One area of research is the potential use of this compound in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of research is the development of new derivatives of this compound with improved pharmacological properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological and behavioral processes.
Scientific Research Applications
1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-(4-propylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-2-4-16-6-8-18(9-7-16)24(21,22)20-12-10-19(11-13-20)15-17-5-3-14-23-17/h3,5-9,14H,2,4,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXDUAJTBBYJTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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